Mag-indo-1 tetrapotassium salt

Descripción general

Descripción

. This compound is widely used due to its high sensitivity and specificity for magnesium ions.

Mecanismo De Acción

Target of Action

The primary target of Mag-Indo-1 tetrapotassium salt is the Mg^2+ ion present in the cytoplasm of cells . The compound is a fluorescent probe designed specifically for the detection of Mg^2+ ions .

Mode of Action

This compound interacts with its target, the Mg^2+ ion, by binding to it. This binding event triggers a change in the compound’s fluorescence properties, allowing for the detection and quantification of Mg^2+ ions in the cytoplasm .

Pharmacokinetics

It is noted that the compound is cell-impermeable

Result of Action

The primary result of the action of this compound is the detection and quantification of Mg^2+ ions in the cytoplasm . By binding to Mg^2+ ions, the compound changes its fluorescence properties, providing a measurable signal that correlates with the concentration of these ions.

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound’s ability to detect Mg^2+ ions can be affected by the pH of the solution, as well as the presence of other ions or compounds that may interfere with its binding to Mg^2+ ions. The compound is typically used in a controlled laboratory environment, where these factors can be carefully managed to ensure accurate detection of Mg^2+ ions .

Análisis Bioquímico

Biochemical Properties

Mag-indo-1 tetrapotassium salt plays a significant role in biochemical reactions as it is used to determine the free Mg2+ concentration in cytoplasmic solutions . The interaction of this compound with other biomolecules primarily involves its function as a fluorescent probe for Mg2+ .

Cellular Effects

The primary cellular effect of this compound is its ability to detect and quantify the concentration of Mg2+ within cells . This can influence various cellular processes, as Mg2+ is a crucial cofactor for many enzymes and is involved in numerous cellular functions.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to Mg2+ ions . This binding changes the fluorescence properties of the probe, allowing the concentration of Mg2+ to be determined .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are primarily related to its use in measuring Mg2+ concentrations over time

Metabolic Pathways

This compound is involved in the detection of Mg2+, a critical ion in many metabolic pathways

Transport and Distribution

As a cell-impermeable compound, this compound does not readily cross cell membranes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of mag-indo-1 tetrapotassium salt involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Formation of the indole core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Functionalization of the indole ring: The indole core is then functionalized with amino and hydroxy groups through electrophilic substitution reactions.

Carboxylation and triacetic acid formation: The functionalized indole is further reacted with chloroacetic acid to introduce carboxyl groups, forming the triacetic acid derivative.

Potassium salt formation: Finally, the triacetic acid derivative is neutralized with potassium hydroxide to form the tetrapotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yields.

Análisis De Reacciones Químicas

Types of Reactions

Mag-indo-1 tetrapotassium salt primarily undergoes:

Complexation reactions: It forms complexes with magnesium ions, which is the basis of its use as a fluorescent probe.

Substitution reactions: The amino and hydroxy groups on the indole ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Complexation: Typically involves magnesium chloride (MgCl₂) in aqueous solutions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Magnesium complexes: The primary product when this compound reacts with magnesium ions.

Substituted derivatives: Various substituted indole derivatives can be formed depending on the reagents used.

Aplicaciones Científicas De Investigación

Mag-indo-1 tetrapotassium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study magnesium ion concentrations in chemical reactions and solutions.

Biology: Employed in cellular and molecular biology to measure intracellular magnesium levels, which are crucial for various cellular functions.

Medicine: Utilized in medical research to investigate the role of magnesium in physiological and pathological processes.

Industry: Applied in industrial processes where monitoring magnesium ion concentrations is essential, such as in water treatment and quality control

Comparación Con Compuestos Similares

Mag-indo-1 tetrapotassium salt is compared with other magnesium ion probes such as:

Mag-fura-2: Another fluorescent probe for magnesium ions, but with different spectral properties.

Magnesium green: A probe with higher sensitivity but lower specificity compared to this compound.

Magnesium orange: Offers a different emission wavelength, useful for multiplexing with other probes

This compound is unique due to its high specificity for magnesium ions and its suitability for use in various biological and chemical environments.

Propiedades

IUPAC Name |

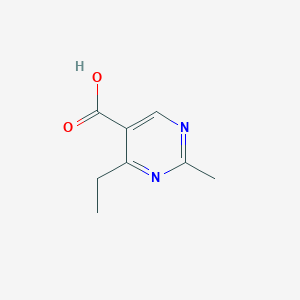

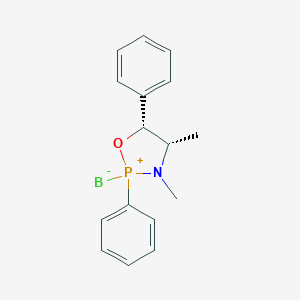

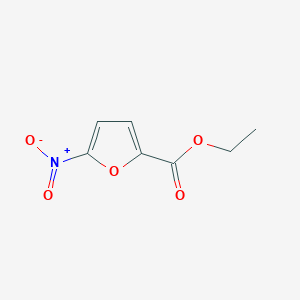

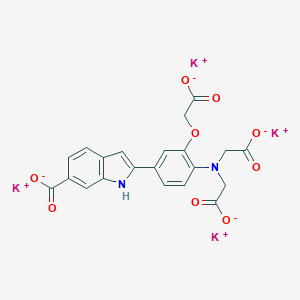

tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O9.4K/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14;;;;/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSATJAZEBYDQQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)[O-])OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14K4N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376354 | |

| Record name | Mag-indo-1 tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132299-21-9 | |

| Record name | Mag-indo-1 tetrapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.